molecular formula C8H11ClN2O B8365914 p-Hydroxyphenylacetamidine hydrochloride

p-Hydroxyphenylacetamidine hydrochloride

Cat. No. B8365914
M. Wt: 186.64 g/mol
InChI Key: SRUMPPXKBSWXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Hydroxyphenylacetamidine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Hydroxyphenylacetamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Hydroxyphenylacetamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

p-Hydroxyphenylacetamidine hydrochloride

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethanimidamide;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c9-8(10)5-6-1-3-7(11)4-2-6;/h1-4,11H,5H2,(H3,9,10);1H

InChI Key

SRUMPPXKBSWXMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Hydroxybenzyl cyanide (5.0 g) was dissolved in absolute ethanol (50 ml) and the solution saturated with dry HCl gas over 4 hours at ambient temperature. After standing at 4° C. for 72 hours, dry diethyl ether (200 ml) and light petroleum (100 ml) were added and white crystals were deposited over 2 hours. The solid was isolated by filtration and reacted immediately with saturated ethanolic ammonia (300 ml) for 3 hours at ambient temperature. The reaction mixture was evaporated to dryness on a steam bath and the residue recrystallised from ethanol. Yield 4.36 g M.P. 248° C. (dec.) N.M.R. δ(Dimethylsulphoxide d6) 9.0-9.8 envelope 5H exchangeable with D2O, amidine H, hydroxyl H. 6.85+7.37 AA'BB' quartet 4H (J: 9 Hz) phenyl H; 3.70 singlet 2H benzyl H.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
light petroleum
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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